Cas no 1804282-07-2 (Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate)
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C15H18F2O4/c1-3-20-13(18)8-7-10-5-6-11(14(16)17)9-12(10)15(19)21-4-2/h5-6,9,14H,3-4,7-8H2,1-2H3
- InChI Key: CIZXPLVMHAMAAS-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=C(C(=O)OCC)C=1)CCC(=O)OCC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 9
- Complexity: 347
- XLogP3: 3.2
- Topological Polar Surface Area: 52.6
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015006892-250mg |
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate |
1804282-07-2 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
| Alichem | A015006892-500mg |
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate |
1804282-07-2 | 97% | 500mg |
839.45 USD | 2021-06-21 | |
| Alichem | A015006892-1g |
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate |
1804282-07-2 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1804282-07-2): A Comprehensive Overview
Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate, identified by its CAS number CAS No. 1804282-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, holds promise in various applications, particularly in the development of innovative therapeutic agents and advanced chemical synthesis techniques.
The molecular framework of Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a difluoromethyl group enhances its metabolic stability and binding affinity, making it a valuable candidate for drug design. Additionally, the ethoxy and oxopropyl substituents introduce specific reactivity patterns that are exploited in synthetic chemistry, enabling the construction of more complex molecules with tailored biological activities.
In recent years, Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with enhanced pharmacological profiles. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The difluoromethyl group, in particular, has been shown to improve the bioavailability and selectivity of these inhibitors, making them more effective in clinical settings.
The compound's role in drug development extends beyond kinase inhibitors. Emerging research indicates that Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate may also serve as a precursor for antiviral and antibacterial agents. Its ability to undergo selective modifications allows chemists to fine-tune its properties for specific therapeutic targets. This flexibility is particularly valuable in an era where drug resistance poses significant challenges to modern medicine.
The synthesis of Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced techniques such as palladium-catalyzed cross-coupling reactions and stereoselective transformations have been employed to construct its complex framework. These methodologies not only showcase the compound's potential but also advance the broader field of organic synthesis by providing new strategies for constructing functionalized benzoates.
The pharmacological properties of Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate have been further explored through computational modeling and experimental validation. Molecular docking studies have revealed its high affinity for certain protein targets, suggesting its potential as a lead compound in drug discovery. Additionally, preclinical trials have demonstrated promising results in animal models, indicating its safety and efficacy profile warrants further investigation.
The industrial significance of Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate is underscored by its growing demand in both academic and pharmaceutical research settings. Its unique combination of structural features makes it a versatile building block for developing new drugs and materials. As research continues to uncover new applications, this compound is poised to play a pivotal role in advancing chemical and pharmaceutical innovation.
In conclusion, Ethyl 5-(difluoromethyl)-2-(3-ethoxy-3-oxopropyl)benzoate (CAS No. 1804282-07-2) represents a significant advancement in the field of organic chemistry and drug development. Its intricate molecular structure, coupled with its diverse applications, positions it as a cornerstone compound for future research and therapeutic breakthroughs. As scientists continue to explore its potential, we can expect to see further innovations that will benefit both the scientific community and patients worldwide.
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